Nicorandil
Overview
Description
Nicorandil is a vasodilatory drug that functions through potassium channels and intracellular cGMP concentrations . It is commonly used to treat angina . It is a niacinamide derivative that induces vasodilation of arterioles and large coronary arteries by activating potassium channels . It is often used for patients with angina who remain symptomatic despite optimal treatment with other antianginal drugs .
Synthesis Analysis
The synthesis of Nicorandil involves crystallization from water and recycling of the aqueous mother liquor . The crude Nicorandil is isolated by filtration after thermostating the heterogeneous mixture at the temperature of 0-15°C (preferably 5°C) .
Molecular Structure Analysis
Nicorandil is a small molecule with a chemical formula of C8H9N3O4 . Its molecular weight is 211.177 . It has been found that the binary solids of Nicorandil with homologous dicarboxylic acids exhibit improved physical and mechanical properties compared to the Nicorandil drug .
Physical And Chemical Properties Analysis
Nicorandil exhibits moderate solubility (1.19 mg mL−1 at 37 °C) and has a short half-life (<1 h) due to rapid metabolism and systematic elimination via oral administration . It is formulated in tablet and liquid dosage forms for oral and intravenous routes of drug delivery .
Scientific Research Applications
Effects on Overactive Bladder
Nicorandil, an ATP-sensitive potassium (KATP) channel opener with nitric oxide (NO) donor properties, has been explored for its effects on overactive bladder (OAB) in animal models. This research indicates a potential application beyond its current clinical use for ischemic heart disease (Kamiyama et al., 2008).
Cardioprotective Effects
Nicorandil demonstrates cardioprotective effects in various scenarios:
- Ameliorating ischemia-reperfusion injury in the rat kidney (Shimizu et al., 2011).
- Reducing apoptosis and stabilizing atherosclerotic plaque progression (Lenz et al., 2021).
- Inhibiting myocardial apoptosis through activation of mitochondrial ATP-sensitive potassium channels (Akao et al., 2002).
- Improving coronary blood flow in coronary heart disease (CHD) (Nifontov & Andreev, 2014).
Neuroprotective Role
Nicorandil shows potential neuroprotective effects, as it prevents oxidative stress-induced apoptosis in neurons and has been associated with reduced brain injury in models of brain ischemia (Teshima et al., 2003).
Inhibition of Neutrophil Recruitment
Research indicates that nicorandil can inhibit neutrophil recruitment in carrageenan-induced experimental pleurisy in mice, suggesting anti-inflammatory properties (Matsui et al., 2015).
Impact on Exercise-Induced Myocardial Injury
Nicorandil has been found to protect the heart from exhaustive exercise-induced myocardial injury in rats, offering potential therapeutic application in exercise-induced myocardial injury (Lv et al., 2022).
Safety And Hazards
Future Directions
Nicorandil remains a fascinating drug with potential actions in cardiac ischemia . It has dual properties as both a nitric oxide (NO) donor and K ATP channel opener, by which it can cause coronary artery vasodilation, as well as cardioprotection against ischemia and reperfusion (I/R) injury . Recent studies suggest that Nicorandil may suppress ischemia-induced ventricular arrhythmias (VA) . Further clinical trials are needed to evaluate the benefit of Nicorandil for patients with chronic total occlusion (CTO) .
properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHIOVVIQHSOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045692 | |
Record name | Nicorandil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Partly miscible | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Nicorandil mediates its therapeutic efficacy via two main mechanisms. Nicorandil is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. Nicorandil binding sites are located in the sulfonylurea receptor 2 (SUR2) in the ATP-sensitive potassium channel, which are regulatory subunits of the channel that exhibit an ATPase activitiy. There are 2 types of SUR2 subunits (2A/2B) that have identical nucleotide binding domains (NBD), where SUR2A is more predominantly expressed in skeletal and cardiac myocytes and SUR2B in smooth muscle cells. Nicorandil more potently activates SUR2B/Kir6.2 than SUR2A/Kir6.2 channels to cause hyperpolarization. ATP-NBD1 interaction influences the channel signalling by nicorandil, and the response of the channel to nicorandil is also facilitated and heightened by the interaction of ATP or ADP with NBD2. Potentiated activity of ATP-sensitive channels have cardioprotective role by limiting the duration of action potentials and preventing intraceullar calcium overload. This attenuates cellular injury by preserving cellular energetics and ultimately cell survival. KATP channel-dependent membrane hyperpolarization can also lead to vasodilation via reduction in Ca2+ influx through the voltage-gated Ca2+ channels and regulation of intracellular Ca2+ mobilization in smooth muscle cells. Nicorandil contain a nitrate moiety in its structure, making it a good dilator of vascular smooth muscle like other nitroglycerin esters. Direct relaxation of venous vascular system arises from NO-donor mediated stimulation of guanylyl cyclase and increased levels of intracellular cyclic GMP (cGMP). Elevated levels of cGMP contributes to the total relaxing effect of nicorandil at higher concentrations of the drug. | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nicorandil | |
CAS RN |
65141-46-0 | |
Record name | Nicorandil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65141-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicorandil [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065141460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicorandil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicorandil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICORANDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260456HAM0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
92-93 | |
Record name | Nicorandil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09220 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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